molecular formula C16H13BrFNO3 B2831585 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate CAS No. 1794842-89-9

2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate

Cat. No. B2831585
CAS RN: 1794842-89-9
M. Wt: 366.186
InChI Key: NUIKBBKQRKBDMD-UHFFFAOYSA-N
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Description

“2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, solubility, and reactivity. For “this compound”, these specific properties are not available in the sources I found .

Scientific Research Applications

Synthesis and Biological Activities

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

A study synthesized derivatives of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole to investigate their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. One derivative showed potent activity compared to acarbose, a standard α-glucosidase inhibitor, and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Photodynamic Therapy for Cancer Treatment

Another research focused on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups containing Schiff base, highlighting their high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers for photodynamic therapy in cancer treatment, showcasing the potential of incorporating bromobenzyl components in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Chemical Properties

Protective Groups in Synthesis

Research on fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis indicated their utility in suppressing β-elimination of O-linked carbohydrates. This study illustrates the significance of fluorobenzoyl groups, akin to the 4-fluorobenzoate portion of the target compound, in enhancing synthetic efficiency and selectivity (Sjölin & Kihlberg, 2001).

Regioselective Amination

A technique for the chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids was developed, producing N-aryl and N-alkyl anthranilic acid derivatives efficiently. This method, relevant to the bromobenzyl moiety, highlights advancements in synthetic chemistry facilitating the development of novel compounds with potential applications in material science and pharmacology (Wolf et al., 2006).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with other molecules in a biological context. Unfortunately, the mechanism of action for “2-((4-Bromobenzyl)amino)-2-oxoethyl 4-fluorobenzoate” is not available in the sources I found .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKBBKQRKBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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